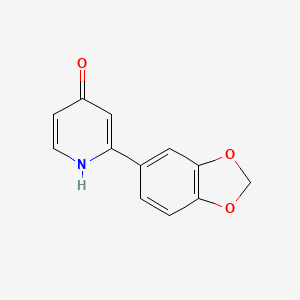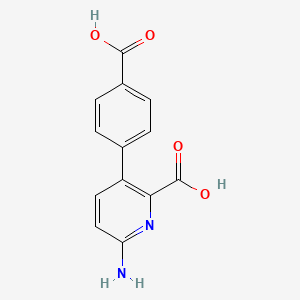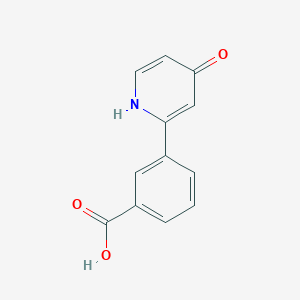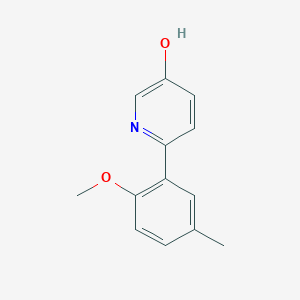
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 4-HMP, is an organic compound that has been used in scientific research for the past several decades. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the phenylpyridine family. 4-HMP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 160-164°C, a boiling point of 255-257°C, and a molecular weight of 234.3 g/mol. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
Aplicaciones Científicas De Investigación
4-HMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in analytical chemistry for the determination of trace metals and other elements. It is also used in drug research, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 4-HMP is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, including glucuronosyltransferases and sulfotransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP are not well understood. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in reduced drug metabolism. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. It has also been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-HMP in laboratory experiments is its high purity and solubility. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. In addition, it is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
The main limitation of using 4-HMP in laboratory experiments is its potential toxicity. It has been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics. In addition, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics.
Direcciones Futuras
The future directions for research involving 4-HMP are numerous. One area of research is to further explore its potential toxicity. In addition, further research should be conducted on its mechanism of action, as well as its interactions with other drugs. Additionally, further research should be conducted on its potential applications in pharmaceuticals and drug synthesis. Finally, further research should be conducted on its potential applications in analytical chemistry and drug research.
Métodos De Síntesis
4-HMP can be synthesized using a variety of methods. The most common method is the reaction of 4-hydroxyphenylacetic acid with pyridine in aqueous solution. This reaction yields 4-HMP in a yield of approximately 95%. Other methods include the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, and the reaction of 4-methylenedioxyphenylacetone with pyridine in the presence of a base.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-13-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHBYURLCPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














